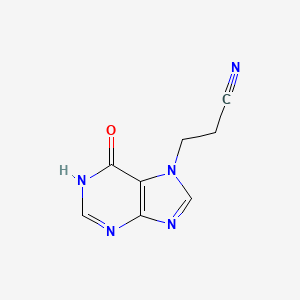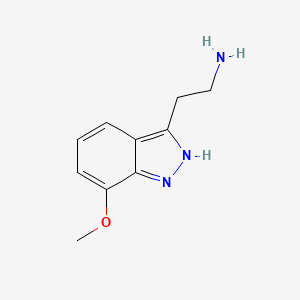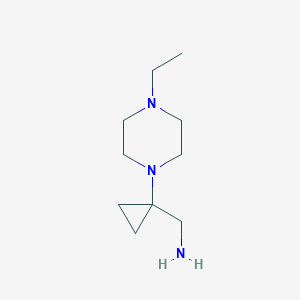
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H21N3 It is a derivative of cyclopropylmethanamine, featuring a piperazine ring substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclopropylmethanamine: A simpler analog without the piperazine ring.
4-Ethylpiperazine: Lacks the cyclopropylmethanamine moiety.
N-Methylpiperazine: Another piperazine derivative with different substituents.
Uniqueness: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropylmethanamine and 4-ethylpiperazine moieties. This dual functionality provides distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C10H21N3 |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
[1-(4-ethylpiperazin-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10(9-11)3-4-10/h2-9,11H2,1H3 |
Clave InChI |
FBRJJNONQPXTOT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
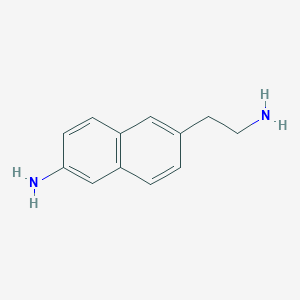

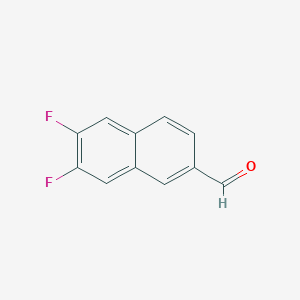
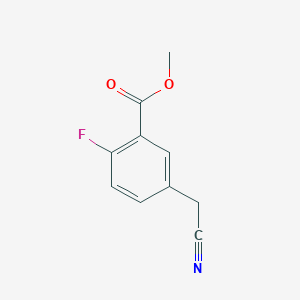


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)


